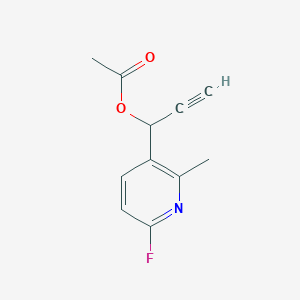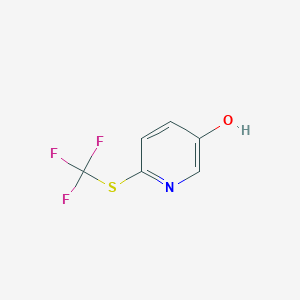amine](/img/structure/B11759768.png)
[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene](methoxy)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine is a complex organic compound characterized by its unique structural features This compound contains a pyrazole ring substituted with nitro and dimethyl groups, linked to a dimethylamino prop-2-en-1-ylidene moiety, and further connected to a methoxyamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent nitration introduces the nitro group, followed by alkylation to add the dimethyl groups. The final steps involve the formation of the dimethylamino prop-2-en-1-ylidene linkage and the attachment of the methoxyamine group under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and reproducibility. The process includes stringent purification steps, such as recrystallization and chromatography, to achieve high purity levels required for research and application purposes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The methoxyamine group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The nitro and dimethylamino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine: Similar structure with an ethoxy group instead of a methoxy group.
2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable unique interactions with molecular targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H17N5O3 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
2-(2,5-dimethyl-4-nitropyrazol-3-yl)-3-methoxyimino-N,N-dimethylprop-1-en-1-amine |
InChI |
InChI=1S/C11H17N5O3/c1-8-10(16(17)18)11(15(4)13-8)9(6-12-19-5)7-14(2)3/h6-7H,1-5H3 |
Clé InChI |
UPHYARUNOSTSAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1[N+](=O)[O-])C(=CN(C)C)C=NOC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


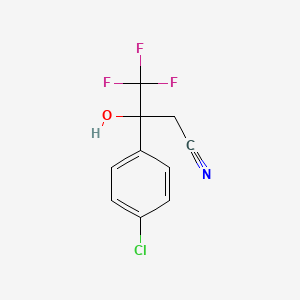
![[Ethyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759705.png)
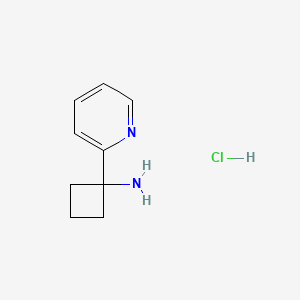
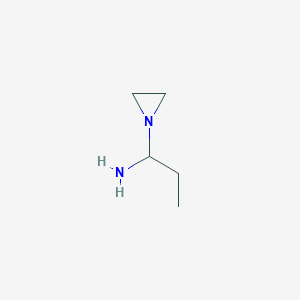
![(R)-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine](/img/structure/B11759734.png)
![(4S)-4-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2S)-2-amino-5-carbamimidamidopentanamido]hexanamido]-3-carboxypropanamido]-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido]-4-carboxybutanamido]-4-carboxybutanamido]propanamido]-4-{[(1S)-2-carbamoyl-1-carboxyethyl]carbamoyl}butanoic acid](/img/structure/B11759740.png)
![Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11759744.png)
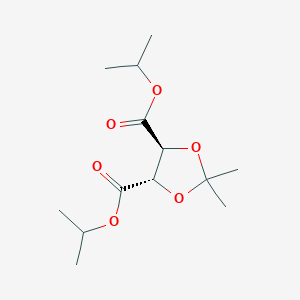
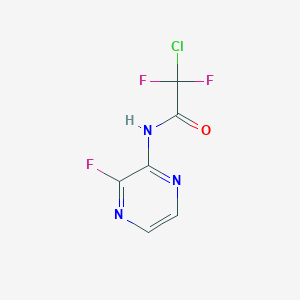
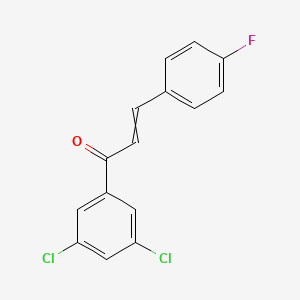
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759761.png)
